tert-Butyl isoxazol-3-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1,2-oxazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)9-6-4-5-12-10-6/h4-5H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHBABFDCMKSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621305 | |
| Record name | tert-Butyl 1,2-oxazol-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264600-97-7 | |
| Record name | tert-Butyl 1,2-oxazol-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Tert Butyl Isoxazol 3 Ylcarbamate
Precursor-Based Synthesis Strategies
The most direct approaches to tert-butyl isoxazol-3-ylcarbamate begin with appropriately substituted isoxazole (B147169) precursors. These methods are advantageous due to the commercial availability or straightforward synthesis of the starting materials.
Synthesis from 3-Aminoisoxazoles and Derivatives
A primary and widely utilized method for the synthesis of this compound involves the reaction of 3-aminoisoxazole (B106053) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is a standard procedure for the protection of amino groups as their tert-butoxycarbonyl (Boc) derivatives. The nucleophilic amino group of the 3-aminoisoxazole attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the carbamate (B1207046) and the release of tert-butanol (B103910) and carbon dioxide as byproducts. The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), often in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acidic byproduct.
For instance, the synthesis of N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives, which are potent FMS-like tyrosine kinase-3 (FLT3) inhibitors, often starts from 5-tert-butyl-isoxazol-3-amine. nih.gov This highlights the importance of substituted 3-aminoisoxazoles as key intermediates. The synthesis of 3-amino-5-(tert-butyl)isoxazole itself can be achieved by reacting pivaloylacetonitrile (B1295116) with hydroxylamine (B1172632) under controlled pH conditions. google.com
Table 1: Synthesis of this compound from 3-Aminoisoxazole
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Product |
| 3-Aminoisoxazole | Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF) | Triethylamine (TEA) | This compound |
Approaches Utilizing Isoxazol-3-ols
An alternative precursor-based strategy employs isoxazol-3-ols. The synthesis from this precursor involves a multi-step sequence. Initially, the hydroxyl group of isoxazol-3-ol can be converted into a better leaving group, or the molecule can undergo rearrangement to facilitate the introduction of the nitrogen functionality. While less direct than starting from 3-aminoisoxazoles, this route offers flexibility in the synthesis of variously substituted isoxazoles.
Implementation of Acylated Meldrum's Acids in Synthetic Routes
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its acylated derivatives are versatile reagents in organic synthesis. blogspot.comresearchgate.net Acyl Meldrum's acids can serve as precursors to β-keto esters upon alcoholysis. orgsyn.org In the context of isoxazole synthesis, an acyl Meldrum's acid can be reacted with hydroxylamine. This reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the isoxazole ring. The acyl group from the Meldrum's acid derivative dictates the substituent at the 5-position of the resulting isoxazole. Once the isoxazole ring is formed, subsequent functional group manipulations, such as the conversion of a group to an amine followed by Boc protection, can yield this compound. This approach is particularly useful for creating a diverse range of substituted isoxazoles. documentsdelivered.comresearchgate.net
Carbamate Formation Reactions and Their Mechanistic Considerations
The formation of the tert-butyl carbamate group is a critical step in the synthesis of the target molecule. The most common method is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). The mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of Boc₂O, forming a tetrahedral intermediate. This intermediate then collapses, eliminating tert-butoxide and a mixed anhydride, which subsequently decomposes to carbon dioxide and another molecule of tert-butoxide. The tert-butoxide is then protonated to form tert-butanol.
Advanced Synthetic Approaches to the Isoxazole Core and its Functionalization
Modern synthetic chemistry has introduced advanced methods for constructing the isoxazole ring system, offering access to complex and highly substituted derivatives.
Radical Nitrile Oxidation Cycloaddition for Isoxazole Ring Formation
A novel and powerful strategy for the formation of isoxazole rings is the radical nitrile oxidation cycloaddition. mdpi.comnih.gov This method often utilizes a metal-free approach, for example, using tert-butyl nitrite (B80452) (TBN) as a radical initiator and an N-O fragment donor. nih.gov The reaction typically involves the Csp³–H bond radical nitrile oxidation and intramolecular cycloaddition of suitable precursors, such as alkenyl- or alkynyl-substituted aryl methyl ketones. mdpi.comnih.gov This process allows for the simultaneous formation of the isoxazole ring and other cyclic structures, leading to complex polycyclic architectures. mdpi.comnih.gov The [3+2] cycloaddition of nitrile oxides with alkynes or alkenes is a fundamental reaction in isoxazole synthesis. mdpi.comnih.gov This reaction can be performed under various conditions, including in aqueous media, to produce 3,4,5-trisubstituted isoxazoles. nih.gov The regioselectivity of the cycloaddition is a key aspect, and various strategies have been developed to control it. doaj.org
Reductive Ring Opening of Isoxazoline (B3343090) Precursors to Yield Functionalized Carbamates
The formation of functionalized carbamates can be achieved through the reductive ring opening of isoxazoline intermediates. This method provides a pathway to stereochemically defined amino alcohol or amino ester precursors, which can then be converted to the desired carbamate.
A common procedure involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes to form the isoxazoline ring. Subsequent reductive cleavage of the N-O bond within the isoxazoline ring yields a β-hydroxy ketone or a related 1,3-difunctional compound. This transformation is often accomplished using various reducing agents, such as catalytic hydrogenation with Raney nickel or other transition metal catalysts. The resulting amino alcohol can then be protected with a tert-butoxycarbonyl (Boc) group to yield the final carbamate.
A procedure has been developed for synthesizing multifunctionalized cyclic β-amino esters through the reductive ring opening of isoxazolines. nih.gov This process occurs stereoselectively and in good yields, highlighting its utility in creating complex, functionalized molecules. nih.gov The isoxazoline reductive ring opening is a known metabolic pathway for certain drugs containing a 1,2-benzisoxazole (B1199462) structure, such as the anticoagulant razaxaban (B1200500). nih.gov In vivo studies with razaxaban in rats and dogs showed that the primary metabolic pathway was the reductive opening of the isoxazole ring to form a stable benzamidine (B55565) metabolite. nih.gov This reduction was found to be catalyzed by NADH-dependent reductases in the liver. nih.gov
| Precursor Type | Reaction | Product Type | Key Features |
| Isoxazoline | Reductive Ring Opening | β-Amino Ester / γ-Amino Alcohol | Stereoselective, Good Yields nih.gov |
| 1,2-Benzisoxazole | Reductive Ring Opening (Metabolism) | Benzamidine Metabolite | NADH-dependent, Major metabolic pathway in rats/dogs nih.gov |
Palladium-Catalyzed Annulation/Allylation Strategies for Isoxazole Construction
Palladium catalysis offers powerful and versatile methods for constructing the isoxazole core. These strategies often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single, efficient step, a process known as annulation.
One such advanced method is the palladium-catalyzed intermolecular [4+1] annulation. This reaction can be used to synthesize 1,2-benzisoxazoles from N-phenoxyacetamides and aldehydes. rsc.org The mechanism involves the activation of C-H bonds ortho to the phenol-derived O-N bond, enabling the simultaneous construction of C-C and C=N bonds while keeping the crucial O-N bond of the isoxazole ring intact. rsc.org This methodology has been successfully applied to the synthesis of key intermediates for active pharmaceutical ingredients. rsc.org
Another strategy involves the palladium-catalyzed intramolecular O-allylation of ketoximes to produce 5-vinyl-2-isoxazolines. organic-chemistry.org This transformation can proceed through two distinct mechanistic pathways depending on the reaction conditions:
A Pd(0)-catalyzed process involving the formation of a π-allyl palladium complex through the ionization of a leaving group. organic-chemistry.org
A Pd(II)-catalyzed process that proceeds via allylic C-H activation, followed by an intramolecular nucleophilic attack from the oxygen of the oxime. organic-chemistry.org
This approach is noted for its mild reaction conditions and high atom economy, tolerating a wide range of ketoxime substrates. organic-chemistry.org Optimization studies identified that using Pd(PPh₃)₄ with K₂CO₃ as a base in DMF gave excellent yields for the first pathway, while Pd(OAc)₂ with Ag₂CO₃ in DCE was effective for the C-H activation pathway. organic-chemistry.org
The table below summarizes key aspects of these palladium-catalyzed methods.
| Catalysis Method | Starting Materials | Product | Mechanistic Pathway |
| Pd(II)-catalyzed [4+1] Annulation | N-phenoxyacetamides, Aldehydes | 1,2-Benzisoxazoles | C-H activation, concerted metalation-deprotonation rsc.org |
| Pd(0)/Pd(II)-catalyzed Intramolecular O-Allylation | Ketoximes | 5-Vinyl-2-isoxazolines | π-allyl formation or allylic C-H activation organic-chemistry.org |
Optimization and Scale-Up Considerations in Synthetic Processes
The transition from a laboratory-scale synthesis to a pilot-plant or industrial-scale process requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility.
A key aspect of optimization involves screening various reaction parameters. For instance, in a palladium-catalyzed Suzuki reaction used to synthesize a complex heterocyclic intermediate, parameters such as the reactant ratio, solvent system, reaction temperature, catalyst, and base were systematically varied. drpress.org The optimal conditions were found to be a 1:2 ratio of starting materials, a DME:H₂O (2:1) solvent system, a reaction temperature of 90°C, the catalyst Pd(PPh₃)₄, and Na₂CO₃ as the base, which resulted in an impressive 96.7% yield. drpress.org
Final purification steps are also critical for optimization. In one multi-step synthesis, the final hydrogenation step was intensively optimized. researchgate.net A specific combination of Pd(OH)₂/C as the catalyst and NaOMe as a base under 1 bar of H₂ pressure in methanol (B129727) was found to be ideal. researchgate.net This condition not only performed the desired deprotection and dechlorination but also suppressed the over-reduction of a sensitive pyrimidine (B1678525) ring to below 1.0%. researchgate.net Following the reaction, a streamlined workup involving acidification and filtration to remove the catalyst and salts allowed for the isolation of the final product in high yield and purity as a bench-stable solid. researchgate.net
The following table outlines key considerations for process optimization and scale-up.
| Consideration | Example Strategy | Outcome | Reference |
| Reaction Conditions | Systematic screening of solvents, temperature, catalysts, and bases for a Suzuki coupling. | Achieved 96.7% yield under optimized conditions. | drpress.org |
| Process Efficiency | Telescoping a two-step sequence (cyclopropanation and amide formation) into a one-pot process. | Overall isolated yield of ~50% and >97% purity. | researchgate.net |
| Product Purity | Intensive optimization of a final hydrogenation step to minimize side-product formation. | Over-reduction of a sensitive ring was suppressed to <1.0%. | researchgate.net |
| Workup & Isolation | Development of a simple acidification and filtration protocol post-reaction. | High yield and purity of the final product as a stable solid. | researchgate.net |
Chemical Reactivity and Derivatization of the Tert Butyl Isoxazol 3 Ylcarbamate Moiety
Intrinsic Reactivity Patterns of the Isoxazole (B147169) Ring
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. Its aromaticity is weaker compared to other five-membered heterocycles, and the presence of the electronegative heteroatoms significantly influences its reactivity. organic-chemistry.org The N-O single bond is the most fragile part of the ring system and is susceptible to cleavage under various conditions. nih.gov
Electrophilic Aromatic Substitution: The isoxazole ring can undergo electrophilic aromatic substitution. organic-chemistry.org Due to the directing effects of the ring heteroatoms and the 3-carbamate group, these reactions are expected to be regioselective. For instance, electrophilic halogenation of isoxazole systems can be directed to the C4 or C5 position depending on the specific reagents and conditions used. acs.orgnih.gov While direct electrophilic substitution on tert-butyl isoxazol-3-ylcarbamate is not extensively documented, related systems show that reagents like ICl can be used for iodination at the C4 position. acs.org
Deprotonation and Ring-Opening: The acidity of the ring protons is a key aspect of isoxazole reactivity. The C5 proton is generally the most acidic. However, deprotonation at the C3 position, adjacent to the carbamate (B1207046) group, can trigger the cleavage of the O-N bond, leading to a ring-opened enolate species. This reactivity pathway highlights the inherent instability of the isoxazole ring under certain basic conditions.
Cycloaddition Reactions: The isoxazole ring itself is often synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. researchgate.netnih.gov This synthetic route is fundamental to creating the isoxazole scaffold in the first place.
Photochemical Rearrangement: Under UV irradiation, the weak N-O bond in isoxazoles can rupture. This process can lead to a rearrangement, forming an oxazole (B20620) derivative through an azirine intermediate, demonstrating the ring's photochemical sensitivity. nih.gov
Modifications and Functionalization of the Carbamate Group
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many reaction conditions. organic-chemistry.org Its primary reactivity involves its removal (deprotection) to liberate the free amine, which can then undergo further functionalization.
Deprotection (Cleavage of the Boc Group): The most common modification of the Boc-carbamate is its cleavage under acidic conditions. The reaction proceeds via the formation of a stable tert-butyl cation. researchgate.net This transformation is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). Milder, selective deprotection methods have also been developed. For example, aqueous phosphoric acid can effectively deprotect tert-butyl carbamates. organic-chemistry.org
| Reaction | Reagents and Conditions | Outcome | Reference |
| Acidic Deprotection | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | Cleavage of Boc group to yield 3-aminoisoxazole (B106053) | researchgate.net |
| Mild Acidic Deprotection | Aqueous Phosphoric Acid | Selective cleavage of Boc group | organic-chemistry.org |
| Lewis Acid Catalysis | CeCl₃·7H₂O, NaI, Acetonitrile (reflux) | Can selectively cleave tert-butyl esters in the presence of N-Boc groups | sigmaaldrich.com |
| Catalytic Deprotection | Tris(4-bromophenyl)aminium radical cation, Triethylsilane | Mild cleavage of C-O bond in Boc group | organic-chemistry.orgresearchgate.net |
N-Alkylation and N-Acylation: While less common due to the steric hindrance and electron-withdrawing nature of the Boc group, the carbamate nitrogen can potentially undergo reactions such as N-alkylation or N-acylation. These transformations would require strong bases to deprotonate the N-H bond, followed by reaction with an electrophile. However, such strongly basic conditions risk compromising the integrity of the isoxazole ring.
Regioselective Transformations of the Isoxazol-3-yl Carbamate Scaffold
Regioselective reactions allow for the specific functionalization of one position on the molecule over others. For the this compound scaffold, this can involve targeting either the isoxazole ring or the carbamate group.
Functionalization via Deprotection-Re-functionalization: The most straightforward strategy for regioselective modification involves the deprotection of the carbamate to yield 3-aminoisoxazole. researchgate.net The resulting primary amine is a versatile nucleophile that can be readily derivatized. For example, it can react with sulfonyl chlorides to form sulfonamides or with isocyanates to form ureas, as seen in the synthesis of various biologically active molecules. nih.govresearchgate.net
Metal-Catalyzed Cross-Coupling: After converting a position on the isoxazole ring to a halide (e.g., a 4-iodoisoxazole (B1321973) derivative), palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions can be employed. acs.org This allows for the regioselective formation of new carbon-carbon bonds at specific positions on the isoxazole ring, enabling the synthesis of highly substituted derivatives.
Directed Lithiation: While not specifically documented for this molecule, directed ortho-metalation is a powerful tool for regioselective functionalization of aromatic rings. It is conceivable that the carbamate group could direct lithiation to the C4 position of the isoxazole ring, allowing for subsequent reaction with various electrophiles. However, the potential for ring-opening upon deprotonation at other positions would need to be carefully managed.
Stability and Degradation Pathways Under Various Reaction Conditions
The stability of this compound is a critical consideration in its synthesis, storage, and application. Degradation can occur at either the isoxazole ring or the carbamate group.
Thermal Stability: The parent compound, 3-aminoisoxazole, is known to be thermally unstable and can decompose explosively upon heating, with a reported onset temperature for thermal runaway at 186 °C. nih.gov This inherent instability of the N-O bond suggests that this compound should also be handled with care at elevated temperatures.
pH Stability: The stability of the molecule is highly dependent on pH.
Acidic Conditions: The isoxazole ring is generally stable under acidic to neutral pH. However, the Boc-carbamate is labile to strong acids, which will cause its cleavage. Mildly acidic conditions (pH 4) at physiological temperatures show good stability for the isoxazole ring.
Basic Conditions: The isoxazole ring is susceptible to base-catalyzed ring-opening. Studies on the related drug leflunomide, which has a 3-unsubstituted isoxazole, show that the ring readily opens under basic conditions (pH 10), and this degradation is accelerated at higher temperatures (37°C vs. 25°C). The primary degradation pathway involves cleavage of the N-O bond to form an α-cyano enolate.
| Condition | Effect on Isoxazole Ring | Effect on Boc-Carbamate | Reference |
| Strong Acid (e.g., TFA) | Generally stable | Cleavage/Deprotection | researchgate.net |
| Mild Acid (pH ~4) | Stable | Stable | |
| Neutral (pH ~7.4) | Slow degradation at 37°C | Stable | |
| Basic (pH ~10) | Base-catalyzed ring-opening | Stable | |
| Elevated Temperature | Potential for thermal runaway | Stable (in absence of acid) | nih.gov |
Reductive Cleavage: The weak N-O bond of the isoxazole ring is susceptible to reductive cleavage. Reagents like molybdenum hexacarbonyl (Mo(CO)₆) or catalytic hydrogenation (e.g., using Raney Nickel) can break this bond, leading to the formation of β-amino enones or related reduced species.
Applications As a Synthetic Building Block in Complex Molecule Construction
Utilization in the Synthesis of Heterocyclic Scaffolds for Drug Discovery
The isoxazole (B147169) moiety is a prominent feature in numerous biologically active compounds and approved drugs. nih.gov Tert-butyl isoxazol-3-ylcarbamate serves as a key starting material for the elaboration of more complex heterocyclic systems. A notable application is in the development of inhibitors for FMS-like tyrosine kinase-3 (FLT3), a target in the treatment of acute myeloid leukemia (AML). nih.gov
Researchers have designed and synthesized series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives that show potent inhibition of FLT3. nih.gov In these syntheses, the this compound core is typically deprotected to reveal the free amine, which is then reacted with various isocyanates to build the urea (B33335) linkage and append other heterocyclic systems. For instance, potent FLT3 inhibitors have been created by coupling the isoxazole amine with substituted phenyl isocyanates bearing moieties like imidazo[1,2-a]pyridine. nih.gov
Furthermore, the isoxazole ring itself can be constructed through cycloaddition reactions, and the carbamate (B1207046) can be introduced subsequently. nih.gov The versatility of the isoxazole scaffold allows it to be incorporated into larger, fused heterocyclic systems, such as imidazo[2,1-b]benzothiazoles, which have also been investigated for their medicinal properties. nih.gov
Role in the Preparation of Urea and Thiourea (B124793) Derivatives
The carbamate group of this compound is a masked primary amine. Following deprotection, this amine is readily converted into urea and thiourea derivatives. These functional groups are important pharmacophores due to their ability to form multiple hydrogen bonds with biological targets.
The synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as FLT3 inhibitors is a prime example. nih.gov The general synthetic route involves the reaction of the deprotected 3-amino-5-tert-butylisoxazole (B1265968) with a suitably substituted phenyl isocyanate. This modular approach allows for the rapid generation of a library of compounds with diverse substitutions on the phenyl ring, facilitating structure-activity relationship (SAR) studies.
Similarly, thiourea derivatives can be prepared by reacting the amine with isothiocyanates. Isoxazole-containing urea and thiourea derivatives have been explored for various therapeutic applications, including as antitubercular agents. While not all examples start directly from this compound, the underlying chemical principle of reacting an amino-isoxazole with an isocyanate or isothiocyanate is a common and powerful strategy in medicinal chemistry.
Table 1: Examples of Synthesized Urea Derivatives from Isoxazole Precursors
| Derivative Name | Therapeutic Target/Application |
|---|---|
| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea | FLT3 Inhibitor for AML |
| N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] nih.govresearchgate.netbenzothiazol-2-yl]phenyl}urea (AC220/Quizartinib) | FLT3 Inhibitor for AML |
| 3,4-Dichlorophenyl urea derivative of 5-phenyl-3-isoxazolecarboxylic acid methyl ester | Antitubercular Agent |
| 4-Chlorophenyl thiourea congener of 5-phenyl-3-isoxazolecarboxylic acid methyl ester | Antitubercular Agent |
This table is generated based on data from syntheses of isoxazole-based urea and thiourea derivatives.
Precursor in the Synthesis of Biologically Active Natural Product Analogs
Natural products provide a rich source of inspiration for the design of new therapeutic agents. The isoxazole ring is found in some natural products and is often incorporated into synthetic analogs to improve their pharmacological properties. Structural modification of natural products with isoxazole moieties can enhance biological activity and selectivity.
This compound can serve as a precursor for creating fragments that are then coupled to natural product scaffolds. For example, the synthesis of analogs of natural products often involves the coupling of different molecular fragments. The Boc-protected amine of this compound is ideal for such synthetic strategies, as it is stable under many reaction conditions and can be deprotected at a later stage for further functionalization.
One documented approach involves the synthesis of 3,5-disubstituted isoxazoles derived from natural maslinic and oleanolic acids, which have shown anti-inflammatory and antiproliferative activities. While not directly starting from this compound, this highlights the principle of combining isoxazole moieties with natural product skeletons. Another relevant synthesis started with 5-bromo-isoindoline-1,3-dione, which was converted to a tert-butyl carbamate derivative. This demonstrates the utility of the Boc-protected amine in the synthesis of complex, biologically active molecules that mimic or are derived from natural products.
Contributions to Asymmetric Synthesis and Stereochemical Control
While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in the literature, the principles of asymmetric synthesis suggest a potential role. The bulky tert-butoxycarbonyl (Boc) protecting group can exert significant steric influence on a molecule.
In reactions involving the isoxazole ring or adjacent functionalities, the Boc group could direct incoming reagents to the opposite face of the molecule, thereby controlling the stereochemical outcome of the reaction. This type of substrate-controlled diastereoselective reaction is a cornerstone of modern organic synthesis.
For instance, if a chiral center were present elsewhere in the molecule, the Boc-protected amine could enhance the diastereoselectivity of a reaction by acting as a bulky steering group. The development of chiral catalysts for reactions involving isoxazole derivatives is an active area of research. While the direct use of this compound in a widely adopted asymmetric method is yet to be reported, its structural features make it a candidate for investigation in the field of stereocontrolled synthesis.
Medicinal Chemistry and Biological Activity Research on Tert Butyl Isoxazol 3 Ylcarbamate Derivatives
Design Principles for Bioactive Compounds Incorporating the tert-Butyl Isoxazol-3-ylcarbamate Scaffold
The isoxazole (B147169) ring is a five-membered heterocycle that is considered a versatile pharmacophore in drug discovery due to its wide range of biological activities. researchgate.netnih.gov The incorporation of the this compound scaffold into molecules is a strategic design choice aimed at enhancing pharmacological properties. nih.gov The tert-butyl group, being bulky, can influence the molecule's solubility, stability, and how it binds to biological targets. chemimpex.com
Design principles often revolve around modifying the core scaffold to improve potency, selectivity, and pharmacokinetic profiles. For instance, in the development of kinase inhibitors, this scaffold can be part of a larger molecule designed to fit into the ATP-binding pocket of the target kinase. nih.govnih.gov The design may involve adding specific functional groups to interact with key amino acid residues in the target protein. nih.gov In the creation of FMS-like tyrosine kinase-3 (FLT3) inhibitors, a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were designed to achieve high potency against both wild-type and mutant forms of the enzyme. nih.gov A key design strategy in this case was the addition of a water-solubilizing group to improve pharmaceutical properties. nih.govdocumentsdelivered.com
Structure-Activity Relationship (SAR) Investigations
Elucidation of Pharmacophoric Requirements and Tolerances
Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are essential for its biological effect. For isoxazole-based compounds, the substituents on the ring play a significant role in their interaction with biological targets. nih.gov
In the context of kinase inhibitors, the pharmacophore often includes a flat heteroaromatic ring system that can occupy the hinge region of the kinase, a central spacer, and a group capable of hydrogen bonding. nih.gov For a series of 3,4-diaryl-isoxazole-based Casein Kinase 1 (CK1) inhibitors, extending the pharmacophore towards the ribose pocket of the ATP binding site was a key design element. nih.gov X-ray crystallography confirmed the binding mode of these inhibitors, validating the design hypothesis. nih.govdntb.gov.ua
In another example, SAR studies on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives as FLT3 inhibitors focused on the fused rings attached to the phenylurea portion of the molecule. This led to the discovery of compounds with high potency. nih.gov
Impact of Substituent Effects on Biological Efficacy and Selectivity
The nature and position of substituents on the this compound scaffold and its derivatives have a profound impact on their biological activity.
For isoxazole-based VEGFR-2 inhibitors, QSAR studies have shown that the presence of electron-donating groups on a benzene (B151609) ring attached to the isoxazole is important for activity. nih.gov In the development of FLT3 inhibitors, modifications to find a replacement for a carboxamide group and the addition of a water-solubilizing group led to the identification of AC220 (Quizartinib), a potent and selective inhibitor with improved pharmaceutical properties. nih.govdocumentsdelivered.com
In the study of 3,4-diaryl-isoxazole-based CK1 inhibitors, the introduction of chiral pyrrolidine (B122466) scaffolds had significant effects on activity and selectivity. nih.gov Interestingly, the specific configuration (chirality) of these added groups had a limited effect on the inhibitory activity. nih.govdntb.gov.ua
Targeted Enzyme and Receptor Modulation Studies
Kinase Inhibition: Focus on FLT3, CK1, and VEGFR-2
Derivatives of this compound have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer.
FLT3 Inhibition : Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in acute myeloid leukemia (AML). nih.govresearchgate.net A series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were designed and synthesized as potent FLT3 inhibitors. nih.gov One of the most successful examples is Quizartinib (B1680412) (AC220), which incorporates the N-(5-tert-butyl-isoxazol-3-yl)urea structure. nih.govdocumentsdelivered.com This compound was identified as a uniquely potent and selective FLT3 inhibitor. nih.govdocumentsdelivered.com Further studies showed that compound 16i , N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea, also exhibited high potency against FLT3-ITD-bearing cells and could inhibit the phosphorylation of FLT3. nih.gov
CK1 Inhibition : Casein Kinase 1 (CK1) is another important target in drug discovery. Researchers modified a 3,4-diaryl-isoxazole-based CK1 inhibitor by adding chiral pyrrolidine scaffolds. nih.govdntb.gov.ua This was a structure-based design approach aimed at extending the pharmacophore into the ribose pocket of the ATP binding site. nih.gov The resulting compounds showed significant effects on activity and selectivity. nih.govdntb.gov.ua
VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Isoxazole derivatives have been investigated as VEGFR-2 inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) studies have been used to develop models for predicting the VEGFR-2 inhibitory activity of new isoxazole derivatives. nih.gov These studies suggest that electron-donating groups on a benzene ring attached to the isoxazole are beneficial for activity. nih.gov
Table 1: Selected Kinase Inhibitory Activity of this compound Derivatives
Acetylcholinesterase Inhibition and Insecticidal Activity
Beyond cancer, derivatives of the isoxazole scaffold have been explored for other therapeutic and commercial applications.
Acetylcholinesterase Inhibition : Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. nih.gov While the provided search results focus more on kinase inhibition, the broader class of isoxazole derivatives has been investigated for AChE inhibition.
Insecticidal Activity : Isoxazole derivatives have been developed as insecticides. nih.govnih.gov For example, isoxazoline-substituted benzamide (B126) compounds have shown excellent pest-controlling activity. google.com The mode of action for isoxazoline-based insecticides often involves the inhibition of GABA-gated chloride channels in insects. nih.gov A patent describes carbamoyloxy-isoxazole derivatives with good insecticidal activity and low toxicity to warm-blooded animals. google.com Additionally, new benzoylphenylureas containing isoxazole and isoxazoline (B3343090) groups have been synthesized and shown to have significant larvicidal activities against various pests. nih.gov
Table 2: Compound Names Mentioned in the Article
H+/K+-ATPase Inhibition and Proton Pump Modulation
Derivatives of the isoxazole class have been investigated for their potential to modulate the gastric proton pump, H+/K+-ATPase, a key target in the treatment of acid-related stomach disorders. nih.govnih.gov Proton pump inhibitors (PPIs) work by selectively accumulating in the acidic environment of parietal cells and then binding to the H,K-ATPase, thus inhibiting acid secretion. nih.gov
A study investigating a novel isoxazole derivative, 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO), demonstrated its potential as an anti-ulcer agent by directly inhibiting the H+/K+-ATPase pump. nih.gov In vitro experiments showed that MBO significantly inhibited H+/K+-ATPase enzyme activity. nih.gov Further molecular analysis through RT-PCR confirmed that the expression levels of H+/K+-ATPase were reduced following treatment with the compound. nih.gov This research suggests that the anti-ulcer effects of this isoxazole derivative are mediated, at least in part, through the inhibition of the proton pump, presenting a promising avenue for developing new therapies for peptic ulcers. nih.gov
Table 1: H+/K+-ATPase Inhibition by Isoxazole Derivative Data sourced from in vitro analysis.
| Compound | Inhibition of H+/K+-ATPase Activity (µmol Pi/mg prot/h) | Reference Compound (Omeprazole) Inhibition |
|---|---|---|
| MBO | 40.25 | 30.29 |
Source: nih.gov
Exploration of Antimicrobial Properties of Derivatives
The isoxazole nucleus is a component of various compounds investigated for their antimicrobial capabilities. Research has shown that specific structural modifications to the isoxazole scaffold can lead to potent activity against pathogenic bacteria and fungi. nih.govresearchgate.net
In one study, a series of 15 isoxazole derivatives were screened for their effectiveness against prominent wound pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.gov The results indicated that all tested derivatives displayed some level of antimicrobial activity. Notably, two compounds, PUB9 and PUB10, showed significantly higher activity compared to the others. PUB9 was particularly effective against Staphylococcus aureus, with a minimal inhibitory concentration over 1000 times lower than the other derivatives. Both PUB9 and PUB10 were capable of reducing biofilm formation by more than 90%. nih.gov
Other research has highlighted that the introduction of a thiophene (B33073) moiety to the isoxazole ring can enhance antimicrobial effects. nih.gov For instance, heteroarylisoxazoles substituted with a thiophenyl group displayed significant activity against E. coli, S. aureus, and P. aeruginosa. nih.gov Furthermore, derivatives of 3-isoxazolecarboxylic acid esters have emerged as a potent class of agents against both replicating and non-replicating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov These compounds show excellent selectivity for the mycobacterium with generally low cytotoxicity. nih.gov
Table 2: Antimicrobial Activity of Select Isoxazole Derivatives
| Compound | Target Pathogen | Key Finding |
|---|---|---|
| PUB9 | Staphylococcus aureus | Minimal inhibitory concentration >1000x lower than other tested derivatives. nih.gov |
| PUB9 & PUB10 | Biofilm-forming pathogens | Reduced biofilm formation by >90%. nih.gov |
| Thiophenyl-substituted isoxazoles | E. coli, S. aureus, P. aeruginosa | Displayed significant antibacterial activity. nih.gov |
| 3-Isoxazolecarboxylic acid esters | Mycobacterium tuberculosis | Submicromolar in vitro activity against replicating Mtb. nih.gov |
Investigation of Anti-inflammatory Modulatory Effects
Isoxazole derivatives have been a focal point in the search for new anti-inflammatory agents. nih.gov Studies have demonstrated that these compounds can modulate key inflammatory pathways, often with efficacy comparable to established drugs. researchgate.netnih.gov
For example, a series of newly synthesized tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were evaluated for their in vivo anti-inflammatory activity using a carrageenan-induced rat paw edema model. researchgate.netnih.gov Several of these compounds exhibited promising anti-inflammatory effects. Specifically, compounds 4i and 4a showed percentage inhibition of edema at 54.239% and 54.130%, respectively, which was comparable to the standard drug, indomethacin. nih.gov
In another line of research, indolyl–isoxazolidine derivatives were found to possess potent anti-inflammatory properties. nih.gov A selected compound from this class, designated 9a, significantly inhibited the production of the pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells. nih.gov Furthermore, a different isoxazole derivative, MBO, was shown to exert its gastro-protective effects in part through anti-inflammatory pathways, as evidenced by the decreased expression of inflammatory markers like cyclooxygenase-2 (COX-2), p-NFκB, and TNF-α. nih.gov Similarly, a study on a tert-butyl carbamate (B1207046) derivative named M4 noted that the compound reduced TNF-α levels in astrocyte cells that had been stimulated with amyloid beta. mdpi.com
Table 3: Anti-inflammatory Activity of Isoxazole and Carbamate Derivatives
| Compound Class/Derivative | Model/Assay | Key Finding |
|---|---|---|
| tert-butyl 2-(substituted benzamido)phenylcarbamates (4i, 4a) | Carrageenan-induced rat paw edema | Inhibition of 54.239% and 54.130%, comparable to indomethacin. nih.gov |
| Indolyl–isoxazolidine (9a) | LPS-induced cytokine production in THP-1 cells | Significantly inhibited TNF-α and IL-6 production. nih.gov |
| 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO) | Ethanol-induced ulcer model | Decreased expression of COX-2, p-NFκB, and TNF-α. nih.gov |
| tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4) | Amyloid beta-stimulated astrocytes | Diminished TNF-α levels. mdpi.com |
Research into Anticancer Potential and Mechanisms
The anticancer properties of this compound derivatives have been extensively studied, with research focusing on their ability to induce programmed cell death and their efficacy in preclinical models of cancer.
A primary mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Numerous studies have demonstrated the pro-apoptotic activity of these compounds across a variety of cancer cell lines.
For instance, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were synthesized and tested on K562 human chronic myelogenous leukemia cells. nih.gov Nearly all of the tested derivatives showed significant pro-apoptotic activities, inducing both early and late-stage apoptosis. nih.gov Some derivatives were highly potent, inducing apoptosis in over 80-90% of the cells at specific concentrations. nih.gov
In another study, the effects of isoxazole derivatives were examined on human glioblastoma cell lines U251-MG and T98G. nih.govresearchgate.net The compounds were found to activate apoptotic pathways in these brain tumor cells. researchgate.net Research on 3,4,5-trisubstituted isoxazole derivatives in HL-60 human promyelocytic leukemia cells revealed that their cytotoxic activity was linked to the promotion of apoptosis and cell cycle arrest. elsevierpure.com Specifically, one derivative, isoxazole (3), caused a decrease in the expression of the anti-apoptotic protein Bcl-2, which is a key step in initiating apoptosis. elsevierpure.com
The anticancer potential of this compound derivatives has been validated through both in vitro cytotoxicity assays and in vivo animal studies. These studies confirm the ability of these compounds to kill cancer cells and shrink tumors.
In vitro studies have demonstrated the cytotoxic effects of a tert-butyl carbamate derivative against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), with IC50 values indicating potent anticancer properties. Another study evaluated a series of 3,4,5-trisubstituted isoxazoles against the HL-60 leukemia cell line, with the most cytotoxic compounds, isoxazoles (3) and (6), showing IC50 values in the micromolar range. elsevierpure.com
More significantly, in vivo studies have provided strong evidence of antitumor efficacy. A series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were developed as inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov One derivative from this series, compound 16i, not only showed high cytotoxicity against FLT3-positive MV4-11 cells but also led to complete tumor regression in a mouse xenograft model at a dose of 60 mg/kg/day, without causing observable weight loss in the animals. nih.gov Similarly, another potent and selective FLT3 inhibitor, AC220, which contains the N-(5-tert-butyl-isoxazol-3-yl)urea moiety, demonstrated superior efficacy and tolerability in tumor xenograft models. nih.gov
Table 4: Antitumor Efficacy of Select this compound Derivatives
| Compound/Derivative | Cancer Cell Line / Model | Efficacy Finding |
|---|---|---|
| tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate | MCF-7, HeLa, A549 | IC50 values of 15.4 µM, 12.8 µM, and 18.6 µM, respectively. |
| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i) | MV4-11 xenograft model (AML) | Complete tumor regression at 60 mg/kg/day in vivo. nih.gov |
| AC220 (Quizartinib) | Tumor xenograft models | Superior efficacy and tolerability. nih.gov |
| Isoxazoles (3) and (6) | HL-60 (leukemia) | Most cytotoxic among a series, with IC50 values of 86-755 μM. elsevierpure.com |
Strategic Derivatization for Enhanced Pharmacological Profiles
A key aspect of medicinal chemistry research into this compound is the strategic modification, or derivatization, of the core structure to improve its pharmacological properties. These modifications aim to enhance potency, selectivity, solubility, and pharmacokinetic profiles. chemimpex.com
The bulky tert-butyl group is itself a strategic feature, as it provides steric hindrance that can influence the compound's reactivity and its interaction with biological targets. Researchers have built upon this core by making targeted chemical changes. For example, in the development of FLT3 inhibitors for AML, an initial series of compounds was found to be potent but had suboptimal aqueous solubility and pharmacokinetic properties at higher doses. nih.gov To overcome this, a novel series was designed that lacked a carboxamide group and included an added water-solubilizing group. This strategic derivatization led to the identification of compound AC220, which possessed not only high potency and selectivity but also excellent pharmaceutical properties and a superior pharmacokinetic profile. nih.gov
Glutathionyl and Glucuronidyloxy Conjugates
The biotransformation of xenobiotics, including therapeutic agents, often involves Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. The two primary conjugation pathways are with glutathione (B108866) (GSH) and glucuronic acid.
Glutathionyl Conjugation:
The formation of glutathione conjugates is a critical detoxification pathway for reactive electrophilic metabolites. For isoxazole-containing compounds, this process can be initiated by the metabolic activation of the isoxazole ring. Research on other isoxazole derivatives has shown that the isoxazole ring can undergo cleavage, leading to the formation of reactive intermediates. For instance, some isoxazole-containing molecules can be metabolized into reactive electrophiles like enimines or extended quinone-methides, which can subsequently react with the nucleophilic thiol group of glutathione. nih.gov While specific studies on this compound are not available, the presence of the isoxazole ring suggests a potential for bioactivation and subsequent glutathione conjugation.
Furthermore, compounds containing a tert-butyl group, particularly when part of a larger aromatic system, have been shown to form glutathione conjugates. For example, butylated hydroxytoluene (BHT) is metabolized to a reactive quinone methide that readily conjugates with glutathione. capes.gov.br Similarly, the glutathione conjugates of tert-butyl hydroquinone (B1673460) have been identified. nih.gov These findings suggest that the tert-butyl moiety within a molecule can be a site for metabolic modification that leads to glutathione adduction.
Glucuronidyloxy Conjugates:
Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to a substrate, typically at a hydroxyl, carboxyl, or amine group. For carbamate-containing compounds, such as this compound, N-glucuronidation is a potential metabolic route. Primary and secondary amines can react with carbon dioxide to form a carbamic acid, which can then be a substrate for glucuronidation, resulting in a stable carbamate glucuronide. nih.gov The formation of N-carbamoyl glucuronides has been observed for several pharmaceuticals in various species, including rats, dogs, and humans. nih.govresearchgate.net This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with specific isoforms like UGT1A1, UGT1A3, and UGT2B7 being implicated. nih.gov Although direct evidence for this compound is lacking, its carbamate functional group makes it a plausible candidate for this type of conjugation.
Table 1: Potential Conjugation Sites and Metabolites
| Parent Compound | Potential Conjugation Pathway | Potential Metabolite |
| This compound | Glutathione Conjugation (following isoxazole ring opening) | Glutathionyl-adduct of a reactive intermediate |
| This compound | N-Carbamoyl Glucuronidation | tert-Butyl isoxazol-3-yl-N-carbamoyl glucuronide |
Isotopic Enrichment for Modulating Pharmacokinetic Properties
Isotopic labeling is a powerful technique used in drug discovery and development to study the absorption, distribution, metabolism, and excretion (ADME) of a compound. The introduction of stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), can also be used to modulate the pharmacokinetic properties of a drug.
Deuterium Labeling:
The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect, which can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond. For a molecule like this compound, selective deuteration of the tert-butyl group could potentially alter its metabolic profile. The tert-butyl group is often susceptible to oxidation, and introducing deuterium could make this position more resistant to metabolic attack, potentially leading to a longer half-life and altered clearance of the compound. researchgate.net The development of methods for the deuteration of pharmaceutical compounds using D₂O as the deuterium source has made this strategy more accessible. nih.gov
Carbon-13 Labeling:
Carbon-13 is a stable isotope that is frequently used in metabolic studies to trace the fate of a drug molecule. By synthesizing this compound with ¹³C atoms at specific positions, researchers can use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify its metabolites. hwb.gov.innih.gov Late-stage carbon isotope labeling of carbamates using [¹³C]carbon dioxide has been developed, providing a direct and efficient method for introducing this label. unipi.it This approach allows for detailed metabolic flux analysis, providing quantitative insights into the various metabolic pathways the compound undergoes. nih.gov While not directly aimed at modulating pharmacokinetics in the same way as deuterium, ¹³C-labeling is invaluable for understanding the underlying mechanisms that determine a drug's pharmacokinetic profile.
Table 2: Potential Isotopic Labeling Strategies
| Isotope | Position of Labeling | Purpose |
| Deuterium (²H) | tert-Butyl group | To potentially slow metabolic oxidation and alter pharmacokinetic properties (e.g., increase half-life). |
| Carbon-13 (¹³C) | Carbamate carbonyl | To trace the metabolic fate of the carbamate moiety and quantify metabolite formation. |
| Carbon-13 (¹³C) | Isoxazole ring | To investigate metabolic pathways involving the isoxazole ring, including potential ring opening. |
Mechanistic Studies and Computational Chemistry Analyses
Elucidation of Reaction Mechanisms in the Synthesis of tert-Butyl Isoxazol-3-ylcarbamate
The synthesis of isoxazole-containing compounds can be achieved through various routes, often involving cycloaddition reactions. A plausible mechanistic pathway for the formation of the isoxazole (B147169) ring, a core component of this compound, can be inferred from modern synthetic methodologies. One such method involves the use of tert-butyl nitrite (B80452) (TBN) as a source for the N-O fragment required for the isoxazole heterocycle. nih.gov
A proposed reaction mechanism begins with the thermal homolysis of TBN, which generates nitrogen monoxide (NO) and a tert-butoxy (B1229062) radical (tBuO•). nih.gov The tBuO• radical then abstracts a hydrogen atom from a suitable precursor molecule, creating a carbon-centered radical intermediate. nih.gov This intermediate subsequently undergoes a radical cross-coupling reaction with the NO radical to form a nitroso compound. nih.gov Tautomerization of the nitroso compound yields an oxime, which can then be further oxidized. nih.gov Two subsequent hydrogen abstraction events by the tBuO• radical from the oxime lead to the formation of a nitrile oxide intermediate. nih.gov This highly reactive nitrile oxide is a key species that can then undergo a [3+2] cycloaddition with an alkyne to furnish the isoxazole ring.
The final step in the synthesis of the title compound would involve the installation of the tert-butylcarbamate (B1260302) group onto the 3-amino position of the isoxazole ring. This is typically achieved through a standard carbamoylation reaction, where 3-aminoisoxazole (B106053) is treated with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a suitable base.
Experimental evidence supporting a radical-based mechanism for isoxazole formation includes the complete inhibition of the reaction when a radical scavenger like 2,2,6,6-tetramethyl-1-piperidinyl (TEMPO) is introduced. nih.gov
In-Depth Mechanistic Investigations of Biological Interactions
The this compound moiety is a key structural feature in various biologically active molecules. Understanding how this fragment interacts with protein targets is essential for drug development.
The tert-butyl isoxazol-3-yl group is present in potent kinase inhibitors. For instance, the compound quizartinib (B1680412) (AC220), which contains this moiety, is a powerful and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), a target in the treatment of Acute Myeloid Leukemia (AML). nih.gov
Binding mode analysis, through computational techniques like molecular docking, helps to elucidate how these inhibitors fit into the ATP-binding site of their target kinases. nih.gov These studies can reveal critical interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking that contribute to the inhibitor's potency and selectivity. The information from such analyses is often presented in the form of 3D contour maps, which highlight regions where steric bulk, hydrophobicity, or hydrogen bond donors/acceptors on the inhibitor would be favorable or unfavorable for binding. nih.gov
Table 1: Key Interactions in Kinase Inhibitor Binding
| Interaction Type | Description | Potential Role of this compound Moiety |
|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The carbamate (B1207046) N-H can act as a hydrogen bond donor, while the carbonyl and isoxazole oxygen/nitrogen atoms can act as acceptors. |
| Hydrophobic Interactions | Nonpolar groups cluster together to avoid contact with water. | The tert-butyl group provides a bulky, hydrophobic region that can occupy a corresponding hydrophobic pocket in the protein. |
| Steric Complementarity | The shape of the inhibitor fits snugly into the binding site. | The specific 3D shape of the molecule influences how well it fits into the target's binding pocket. |
Beyond direct competitive inhibition at an active site (orthosteric binding), molecules can act as allosteric modulators by binding to a secondary site on a protein. nih.gov This binding event induces a conformational change in the protein, altering its activity. nih.govelifesciences.org The study of a protein's conformational dynamics, or its range of motion and shapes, is crucial for understanding allosteric regulation. elifesciences.orgnih.gov
Techniques like single-molecule Förster resonance energy transfer (smFRET) can be used to observe these conformational changes in real-time. nih.gov While direct evidence of this compound acting as an allosteric modulator is not specified, its presence in complex drug molecules suggests that it could contribute to binding at either orthosteric or allosteric sites. Allosteric modulation offers a more nuanced approach to drug action compared to simple competitive inhibition and is an area of growing interest in pharmacology. nih.gov The binding of an allosteric modulator can lead to subtle or significant rearrangements in a protein's structure, including its transmembrane domains in the case of membrane receptors. elifesciences.org
Quantum Chemical Calculations
Quantum chemical calculations provide a theoretical lens to examine molecules at the electronic level, offering predictions about their structure, stability, and reactivity.
Methods like the semi-empirical PM6 or more advanced density functional theory (DFT) are used to model the electronic properties of molecules. bsu.byresearchgate.net These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions.
Calculations on similar molecules containing tert-butyl groups have shown that the HOMO and LUMO are often localized on different parts of the structure, which dictates the nature of electronic transitions upon absorption of UV-Vis light. bsu.byresearchgate.net For this compound, the HOMO would likely have significant contributions from the electron-rich isoxazole ring and carbamate group, while the LUMO might be distributed across the π-system.
Table 2: Predicted Electronic Properties
| Property | Significance | Predicted Value Range (Illustrative) |
|---|---|---|
| HOMO Energy | Energy of the outermost electron orbital; relates to the ability to donate electrons. | -9 to -11 eV researchgate.net |
| LUMO Energy | Energy of the lowest energy electron-accepting orbital; relates to the ability to accept electrons. | 0.3 to 2.0 eV researchgate.net |
| HOMO-LUMO Gap | Indicates chemical reactivity and the energy required for electronic excitation. | ~9 to 13 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | Calculated based on the 3D charge distribution. |
Note: The values are illustrative and based on calculations for structurally related compounds. researchgate.net
Molecules are not static entities; they exist as an ensemble of different spatial arrangements called conformers, which can interconvert by rotation around single bonds. Conformer analysis aims to identify the most stable, lowest-energy conformations. upenn.edu Computational methods, such as molecular mechanics (MM2), can calculate the steric energy of different conformers. upenn.edu The steric energy is a measure of the internal strain of a molecule, arising from bond stretching, angle bending, and non-bonded interactions (van der Waals forces). upenn.edu
For this compound, a key area of conformational flexibility is the rotation around the N-C bond of the carbamate and the C-N bond connecting the carbamate to the isoxazole ring. The bulky tert-butyl group will significantly influence the preferred conformation, likely orienting itself to minimize steric clashes with the isoxazole ring. By calculating the energy of the molecule as these bonds are rotated, an energy landscape can be generated. The "valleys" on this landscape represent stable conformers, while the "hills" represent the energy barriers to their interconversion. Finding the global minimum energy conformation is crucial as it often corresponds to the bioactive conformation when bound to a protein target. upenn.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new compounds, like this compound, based on their structural features.
Development of Predictive Models for Biological Activity
Predictive QSAR models for isoxazole derivatives have been successfully developed for a range of biological activities, including anti-inflammatory and anticancer properties. researchgate.nettandfonline.com These models are built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological activities.
For instance, a 3D-QSAR study on a series of isoxazole derivatives targeting the farnesoid X receptor (FXR) yielded robust models with strong predictive power. mdpi.com The Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models showed high correlation coefficients, indicating their reliability. The statistical parameters for these models are summarized in the table below.
| Model | q² | r² | r²pred |
| CoMFA | 0.664 | 0.960 | 0.872 |
| CoMSIA | 0.706 | 0.969 | 0.866 |
Table 1: Statistical validation parameters for 3D-QSAR models of isoxazole derivatives targeting FXR. q² represents the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, and r²pred is the predictive correlation coefficient for the external test set. mdpi.com
These models highlight the importance of specific structural features for biological activity. For example, contour maps from these studies indicate that hydrophobic groups and electronegative substituents at particular positions on the isoxazole ring are crucial for agonistic activity. mdpi.com In the context of this compound, the bulky tert-butyl group would contribute significantly to the steric and hydrophobic fields in a QSAR model, while the carbamate and isoxazole moieties would influence the electronic and hydrogen bonding characteristics.
Computational Prediction of Toxicity Profiles
In silico toxicology is a critical component of modern drug discovery, enabling the early identification of potentially harmful compounds. mdpi.comresearchgate.net Computational methods are employed to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ-specific toxicities. researchgate.net These predictions are based on the chemical structure of the compound and its similarity to known toxicants.
For isoxazole derivatives, computational tools can predict potential liabilities. While specific toxicity studies on this compound are not publicly available, general toxicological predictions for the isoxazole class of compounds have been performed. For example, in silico ADMETox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening of novel isoxazole derivatives designed as tubulin inhibitors has been used to flag potentially toxic candidates early in the design phase. tandfonline.com These predictive models often rely on large databases of toxicological data and sophisticated algorithms to identify structural alerts and predict the likelihood of adverse effects. mdpi.comscienceguardians.com The predictions are based on the analysis of fragments and physicochemical properties of the molecule .
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as this compound, and its biological target at an atomic level. mdpi.com This computational technique simulates the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex, the key interacting residues, and the conformational changes that occur upon binding.
MD simulations have been effectively used to study the binding modes of isoxazole derivatives with various protein targets, including the farnesoid X receptor and carbonic anhydrase. mdpi.comacs.org In a study of isoxazole derivatives as FXR agonists, MD simulations revealed that hydrophobic interactions with specific residues in the ligand-binding domain are critical for stabilizing the complex. mdpi.com Furthermore, the simulations highlighted the importance of specific hydrogen bonds and salt bridges in determining the binding affinity and agonistic activity of the ligands. mdpi.com
Future Perspectives and Emerging Research Avenues
Development of Novel and Green Synthetic Methodologies
Traditional methods for synthesizing isoxazole (B147169) derivatives often face challenges such as long reaction times, harsh conditions, and the use of toxic solvents. elifesciences.org Consequently, a significant research thrust is the development of more efficient, sustainable, and environmentally benign synthetic protocols, aligning with the principles of green chemistry. rsc.orgresearchgate.netijbpas.com
Recent advancements include the use of ultrasound-assisted synthesis, a sonochemical approach that can enhance reaction efficiency, shorten reaction durations, reduce energy consumption, and improve product yields. elifesciences.org This technique often minimizes the formation of byproducts and allows for the use of greener solvents. elifesciences.org Another innovative and eco-friendly approach involves the use of agro-waste-based catalysts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA) in glycerol, which has been successfully used for the condensation reaction to form isoxazole derivatives under solvent-free conditions. nih.gov
Furthermore, one-pot, multi-component reactions are gaining prominence. nih.govresearchgate.net Methodologies using catalysts like Dowex1-x8OH in water have proven effective for synthesizing isoxazol-5(4H)-one derivatives in high yields with operational simplicity. researchgate.net The use of parallel synthesizers is also being explored to efficiently create libraries of functionalized heterocycles. ijbpas.com These green methodologies not only offer a more sustainable path to the isoxazole core but also facilitate the creation of more complex and diverse derivatives for screening and development. rsc.orgresearchgate.netnih.gov
Rational Design of Next-Generation Therapeutics Based on the Isoxazole Carbamate (B1207046) Scaffold
The isoxazole scaffold is present in numerous approved drugs, highlighting its therapeutic importance. eurekaselect.com The isoxazole carbamate moiety, in particular, is a key structural motif in the rational design of new therapeutic agents, especially in oncology. daneshyari.comnih.gov A prime example is the compound Quizartinib (B1680412) (AC220) , a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML). nih.govdocumentsdelivered.comresearchgate.net The chemical structure of Quizartinib is N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] elifesciences.orgresearchgate.netbenzothiazol-2-yl]phenyl}urea dihydrochloride (B599025). nih.gov Its design evolved from a previous series of compounds to improve aqueous solubility and pharmacokinetic properties, demonstrating how rational modifications to the scaffold can lead to superior clinical candidates. nih.govdocumentsdelivered.com
The isoxazole ring also features prominently in the design of Heat shock protein 90 (Hsp90) inhibitors, a key target in cancer therapy. daneshyari.com Structure-activity relationship (SAR) studies on various 3,4,5-trisubstituted isoxazoles have shown that modifications to the scaffold significantly impact their anti-proliferative activity. For instance, in one study, an isoxazole derivative displayed nine-fold greater antiproliferative potency than its corresponding pyrazole (B372694) analog, underscoring the isoxazole core's contribution to efficacy. daneshyari.com The design of these next-generation therapeutics often involves fine-tuning different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com
| Compound/Series | Target | Key Structural Feature | Reported Activity/Finding | Source |
|---|---|---|---|---|
| Quizartinib (AC220) | FLT3 Kinase | N-(5-tert-butyl-isoxazol-3-yl)urea moiety | Potent and selective FLT3 inhibitor with an IC50 of 0.56 nM against the FLT3-ITD cell line MV4-11. | nih.govresearchgate.net |
| Isoxazole-Carboxamides (Compound 2e) | Melanoma (B16F1 cell line) | Phenyl-isoxazole-carboxamide | Showed potent activity against B16F1 melanoma cells with an IC50 of 0.079 µM. | nih.gov |
| 4,5-Diaryl Isoxazoles (Compound 29) | Hsp90 | 3-amido motif with valine methyl ester | Displayed high Hsp90 binding potency (14 nM) and antiproliferative activity. | nih.gov |
| 3,5-bis(3'-indolyl)isoxazoles (Compound 37) | Various Human Tumor Cell Lines | 3,5-bis(indolyl)isoxazole core | Found to be the most active in its series, showing high selectivity against 29 cell lines. | nih.gov |
| Isoxazole Resorcinol (B1680541) (Compound 10) | Hsp90 | 3,4-diaryl isoxazole resorcinol | Showed 9-fold greater antiproliferative potency (78 nM) compared to its pyrazole analog (685 nM). | daneshyari.com |
Integration of High-Throughput Screening and Computational Methods in Discovery Pipelines
The discovery of novel drug candidates based on the tert-butyl isoxazol-3-ylcarbamate scaffold is increasingly reliant on modern, technology-driven approaches. mdpi.com High-Throughput Screening (HTS) plays a pivotal role in rapidly evaluating large libraries of isoxazole derivatives to identify initial "hit" compounds with desired biological activity. nih.govmdpi.com For example, HTS was instrumental in identifying 3,4-diarylpyrazole resorcinol as an Hsp90 inhibitor, which was subsequently optimized to a more potent isoxazole analog through structure-based design. daneshyari.com
Computational methods are integral to refining these initial hits and accelerating the drug discovery process. mdpi.com Molecular docking studies are widely used to predict and analyze the binding modes of isoxazole derivatives within the active sites of their protein targets, such as acetylcholinesterase (AChE) and Hsp90. daneshyari.comresearchgate.net These computational models provide crucial insights into the structure-activity relationships, guiding the rational design of more potent and selective inhibitors. researchgate.net For instance, fragment screening assisted by X-ray crystallography has successfully identified isoxazole fragments that bind to Hsp90, which were then developed into highly potent inhibitors. daneshyari.com Furthermore, computational chemistry offers mechanistic insights into the synthesis of carbamates, aiding in the optimization of reaction pathways and the rational design of more efficient catalytic systems. mdpi.com The synergy between HTS and computational modeling creates a powerful discovery pipeline, enabling the efficient identification and optimization of next-generation isoxazole-based therapeutics. rsc.orgmdpi.com
Exploration of Applications Beyond Traditional Medicinal Chemistry
While the primary focus of research on isoxazole derivatives has been in medicinal chemistry, their unique chemical properties also make them valuable in other fields, particularly agriculture. scilit.com The isoxazole scaffold is a key component in the development of new agrochemicals, including insecticides and herbicides. nih.govscilit.com
Research has demonstrated that 3,4,5-trisubstituted isoxazoles represent a bioactive scaffold that can be utilized to design novel insecticides. nih.gov Specific derivatives have been evaluated for insecticidal activity against pests such as the beet armyworm (Spodoptera exigua) and the yellow fever mosquito (Aedes aegypti) using high-throughput screening methods. nih.gov In addition to insecticides, the isoxazole core serves as a crucial intermediate in the synthesis of herbicides. A US patent describes a process for preparing 3-amino-5-(t-butyl) isoxazole, a close analog of the carbamate, noting its utility as an intermediate for creating herbicidal compounds. google.com This highlights the potential for developing isoxazole-based molecules to address challenges in crop protection and pest management, representing a significant and expanding avenue of research beyond traditional pharmaceutical applications.
Q & A
Basic: What are the standard synthetic routes for tert-Butyl isoxazol-3-ylcarbamate, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves reacting an isoxazole derivative (e.g., 5-chlorobenzo[d]isoxazole) with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis . Key optimization strategies include:
- Continuous Flow Reactors : Enhances yield and purity by maintaining precise temperature and mixing .
- pH Control : Critical for minimizing side reactions; a pH range of 8–9 is often optimal .
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | Triethylamine (2.5 equiv) | Maximizes carbamate formation |
| Temperature | 0–5°C (initial), then 25°C | Reduces decomposition |
| Reaction Time | 4–6 hours | Balances completion vs. side reactions |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 311.76 (C₁₂H₁₅ClN₂O₃) with fragmentation patterns confirming the tert-butyl and isoxazole moieties .
- IR Spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-O of carbamate) .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Answer: Discrepancies often arise from structural variations (e.g., halogen substitution) or assay conditions. Mitigation strategies include:
- Comparative Bioassays : Test derivatives under standardized conditions (e.g., kinase inhibition assays) .
- Structural Elucidation : X-ray crystallography or DFT calculations to confirm stereochemistry and electronic effects .
- Meta-Analysis : Cross-reference data from analogs (e.g., tert-butyl benzoisoxazole carbamates) to identify trends in substituent effects .
Advanced: What strategies mitigate stability issues during storage of this compound?
Answer: Stability challenges include hydrolysis (carbamate cleavage) and oxidation. Recommended practices:
- Storage Conditions :
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .
- Periodic QC : Monitor purity via HPLC every 3 months .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How to design experiments to explore structure-activity relationships (SAR) of this compound?
Answer:
- Systematic Substitution : Synthesize derivatives with modifications at the isoxazole C5 position (e.g., –NH₂, –Cl, –OCH₃) .
- Biological Screening : Prioritize targets (e.g., kinases, GPCRs) based on similarity to known carbamate inhibitors .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to therapeutic targets .
- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., LogP, polar surface area) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
